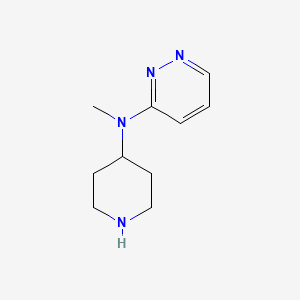

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine

Description

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine is a tertiary amine featuring a pyridazine core linked to a piperidin-4-yl group via a methyl-substituted amine bridge. Its structure combines a planar pyridazine ring, which can engage in π-π stacking interactions, with a piperidine moiety capable of adopting chair conformations for optimal receptor binding.

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-methyl-N-piperidin-4-ylpyridazin-3-amine |

InChI |

InChI=1S/C10H16N4/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3 |

InChI Key |

AESSZJUKVJPBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCNCC1)C2=NN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route Using N-Methylpiperidine and 3-Halopyridazine

The most common and well-documented synthetic route to N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine involves the nucleophilic substitution of 3-chloropyridazine (or other 3-halopyridazine derivatives) with N-methylpiperidine. This reaction typically occurs in the presence of a base and an aprotic polar solvent to facilitate the substitution on the pyridazine ring.

- Starting Materials: N-methylpiperidine and 3-chloropyridazine

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the amine and promote nucleophilicity

- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

- Temperature: Elevated temperatures, generally 80–120 °C

- Reaction Time: Several hours (4–24 h depending on scale and conditions)

$$

\text{3-chloropyridazine} + \text{N-methylpiperidine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, heat}} \text{this compound}

$$

- The reaction proceeds via nucleophilic aromatic substitution where the piperidine nitrogen attacks the 3-position of the pyridazine ring, displacing the chlorine atom.

- The methyl group is pre-attached to the piperidine nitrogen to yield the N-methylated product directly.

- Optimization of temperature and solvent polarity is crucial for maximizing yield and purity.

Industrial and Continuous Flow Adaptations

In industrial synthesis, continuous flow reactors have been employed to improve reaction efficiency, yield, and scalability. These reactors allow precise control over reaction parameters such as temperature, residence time, and mixing, leading to enhanced product purity.

- Use of palladium on carbon catalysts may be incorporated if hydrogenation or reduction steps are involved in precursor preparation.

- Continuous flow allows for safer handling of reactive intermediates and methylating agents.

- Reaction conditions are optimized to minimize by-products and maximize throughput.

Data Table: Summary of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | N-methylpiperidine + 3-chloropyridazine | K2CO3, DMF, 80–120 °C, 4–24 h | Direct synthesis, fewer steps, good yield | Requires elevated temperature, long reaction time |

| 2 | Piperidine + 3-chloropyridazine → N-(piperidin-4-yl)pyridazin-3-amine + methylating agent | Methyl iodide, base, DMF, room temp to 60 °C | Stepwise control, purification of intermediates | Additional step, risk of overalkylation |

| 3 | Same as 1 or 2 | Continuous flow reactor, Pd/C catalyst (optional) | Enhanced scalability, better control, purity | Requires specialized equipment |

| 4 (Related) | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | ZnCl2, NaBH4 reduction, mild conditions | Avoids precious metals, high yield, mild conditions | Specific to related piperidine intermediates |

Research Findings and Optimization Notes

- The choice of solvent and base critically affects the nucleophilic substitution efficiency; polar aprotic solvents like DMF and strong inorganic bases such as potassium carbonate are preferred.

- Reaction temperature optimization balances reaction rate and side product formation. Excessive heat may lead to decomposition or multiple substitutions.

- Methylation step control is essential to prevent quaternary ammonium salt formation, which complicates purification.

- Continuous flow synthesis is emerging as a promising method for industrial scale-up, providing reproducibility and safety benefits.

- Reduction methods involving sodium borohydride and zinc chloride have proven effective in related piperidine derivative syntheses, suggesting potential for adaptation in pyridazine systems.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methyl-N-(piperidin-4-yl)pyridazin-3-amine with structurally related compounds, focusing on structural variations, physicochemical properties, and biological activities.

Pyridazine Derivatives with Piperidine Substituents

- The thiazole-fluorophenyl hybrid in introduces dual hydrogen-bonding and hydrophobic interactions, critical for antimalarial target binding.

Imidazopyridazine and Thienopyrimidine Analogs

- Key Observations :

Pyrimidine and Triazine Hybrids

Biological Activity

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a piperidine moiety. The unique combination of these structural elements contributes to its biological properties. The compound has a molecular formula of CHN and a molecular weight of approximately 220.28 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play critical roles in cellular signaling pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses.

The exact mechanisms are still under investigation, but preliminary studies suggest that the compound modulates metabolic pathways by interacting with enzymes and cofactors, thereby influencing metabolic flux and metabolite levels .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. Studies have indicated that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

In Vitro Studies

In a series of in vitro assays, this compound was tested on various cancer cell lines, including breast and lung cancer. The results showed significant cytotoxic effects with IC values ranging from 5 to 15 µM, indicating its potential as an anticancer agent .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating tumors. In one study, mice bearing xenografts showed a reduction in tumor size when treated with the compound at doses of 10 mg/kg body weight over two weeks .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 220.28 | Yes | Yes |

| 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | 227.71 | Moderate | Yes |

| N-methylpyridazin-3-amines | Varies | Variable | Low |

This table highlights that while many pyridazine derivatives exhibit biological activity, N-Methyl-N-(piperidin-4-yl)pyridazin-3-amines show pronounced effects in both anticancer and antimicrobial domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.